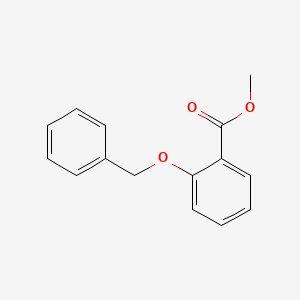

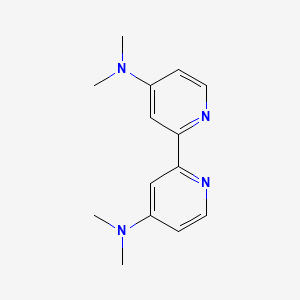

4,4'-Dimethylamino-2,2'-bipyridine

Overview

Description

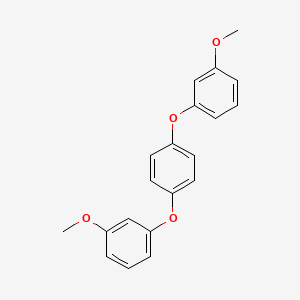

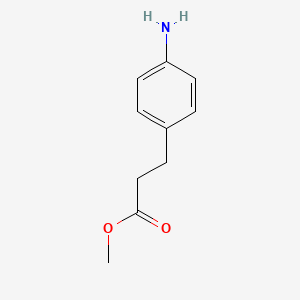

4,4'-Dimethylamino-2,2'-bipyridine, also known as 4,4'-DMABP, is a heterocyclic compound with a unique structure and properties. It is a colorless solid that is soluble in water and organic solvents. As a versatile organic compound, 4,4'-DMABP has been widely studied in the fields of organic synthesis, materials science, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Ligand for Metal Complexes

4,4'-Dimethylamino-2,2'-bipyridine acts as an effective ligand for the formation of stabilized metal complexes. For instance, it has been found remarkably effective in the synthesis and stabilization of zirconocene complexes, which mediate efficient coupling reactions between organic substrates. This property is instrumental in various catalytic processes and the development of new materials (B. C. V. Wagenen, T. Livinghouse, 1989).

Organic Light Emitting Diodes (OLEDs)

In the realm of OLED applications, this compound has been explored for tuning the phosphorescence color and quantum yields of cationic iridium(III) complexes. By selectively functionalizing the ligand, researchers have achieved modulation of the electronic structure and excited states of the complexes, enhancing their emission properties. This approach offers a pathway to design new phosphors with targeted characteristics for OLEDs, demonstrating the ligand's versatility in affecting material properties (F. De Angelis et al., 2007).

Molecular Complexes and Crystal Engineering

The compound's utility extends to the creation of ternary molecular complexes, showcasing its role in the study of proton disorder and crystal environment effects. Such studies are pivotal in understanding molecular interactions, which can inform the design of pharmaceuticals and new materials with specific properties (L. Thomas et al., 2010).

Nanofiltration Membrane Development

This compound has been employed as a catalyst in the synthesis of nanofiltration membranes, enhancing water permeability and antifouling abilities. This application underlines its potential in improving the efficiency and performance of filtration technologies, which are crucial for water treatment and environmental protection (Jun Cheng et al., 2018).

Mechanism of Action

Target of Action

4,4’-Dimethylamino-2,2’-bipyridine, also known as 4,4’ -Bis(N,N-dimethylamino)-2,2’ -bipyridine, is a complex organic compound It’s known that bipyridine derivatives often act as ligands, binding to metal centers in coordination compounds .

Mode of Action

The mode of action of 4,4’-Dimethylamino-2,2’-bipyridine is primarily through its role as a ligand. It can form complexes with various metal ions, influencing the electronic structure and properties of the resulting compounds . The compound’s electron-rich methyl functional groups at the 4,4’-positions enhance its ability to form these complexes .

Biochemical Pathways

Its role as a ligand in the formation of metal complexes suggests it could influence a variety of biochemical processes, depending on the nature of the metal ion and the resulting complex .

Pharmacokinetics

As a complex organic compound, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of 4,4’-Dimethylamino-2,2’-bipyridine are largely dependent on the nature of the metal complex it forms. For instance, it has been used in the synthesis of a blue luminescent molecule with an emission at 450nm and a quantum yield of 43% . This suggests potential applications in the field of photoluminescent materials .

Action Environment

The action, efficacy, and stability of 4,4’-Dimethylamino-2,2’-bipyridine are likely to be influenced by various environmental factors. These could include the presence of specific metal ions for complex formation, pH, temperature, and the presence of other competing ligands . .

properties

IUPAC Name |

2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-17(2)11-5-7-15-13(9-11)14-10-12(18(3)4)6-8-16-14/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHULFFMBCBEJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)C2=NC=CC(=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234985 | |

| Record name | 4,4'-Dimethylamino-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85698-56-2 | |

| Record name | 4,4'-Dimethylamino-2,2'-bipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085698562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethylamino-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.